molecular formula C9H9FO5S B13256543 Methyl 4-(fluorosulfonyl)-3-methoxybenzoate

Methyl 4-(fluorosulfonyl)-3-methoxybenzoate

Cat. No.: B13256543
M. Wt: 248.23 g/mol
InChI Key: GUSCJDYKCJKQBW-UHFFFAOYSA-N
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Description

Methyl 4-(fluorosulfonyl)-3-methoxybenzoate is an organic compound that features a fluorosulfonyl group attached to a methoxybenzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(fluorosulfonyl)-3-methoxybenzoate typically involves the introduction of a fluorosulfonyl group to a methoxybenzoate precursor. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This process can be catalyzed by photoredox catalysts and involves the reaction of the methoxybenzoate with a fluorosulfonyl radical precursor under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorosulfonylation processes using sulfuryl fluoride gas (SO2F2) or other solid fluorosulfonylating reagents like FDIT and AISF. These methods are efficient and scalable, making them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(fluorosulfonyl)-3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups.

    Substitution: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl fluorides, while reduction can produce sulfonamides or other derivatives .

Scientific Research Applications

Methyl 4-(fluorosulfonyl)-3-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(fluorosulfonyl)-3-methoxybenzoate involves its reactivity with various biological targets. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and cysteine. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .

Comparison with Similar Compounds

    Sulfonyl Fluorides: Compounds like sulfonyl fluorides share the fluorosulfonyl functional group and exhibit similar reactivity.

    Methoxybenzoates: Other methoxybenzoate derivatives have similar structural features but may lack the fluorosulfonyl group.

Uniqueness: Methyl 4-(fluorosulfonyl)-3-methoxybenzoate is unique due to the presence of both the methoxy and fluorosulfonyl groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring specific functionalization and reactivity .

Properties

Molecular Formula

C9H9FO5S

Molecular Weight

248.23 g/mol

IUPAC Name

methyl 4-fluorosulfonyl-3-methoxybenzoate

InChI

InChI=1S/C9H9FO5S/c1-14-7-5-6(9(11)15-2)3-4-8(7)16(10,12)13/h3-5H,1-2H3

InChI Key

GUSCJDYKCJKQBW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)S(=O)(=O)F

Origin of Product

United States

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